Site-Specific Deuterium Retention Probes the Mechanism of Base-Catalyzed Glucose Isomerization
In a mechanistic study using PAMAM dendrimers as catalysts, the deuterium atom at the C2 position of D-Glucose-2-d1 was found to be non-transferable to the product D-fructose [1]. This is in direct contrast to unlabeled glucose, where proton exchange at C1 is observed, and demonstrates a specific, quantifiable mechanistic pathway for the C2 label. This behavior provides a definitive 'negative' tracer signal, confirming the reaction proceeds via C2 deprotonation and an ene-diol intermediate without deuterium transfer from the C2 position [1].
| Evidence Dimension | Deuterium Transfer to Product |
|---|---|
| Target Compound Data | No deuterium transfer from C2 to D-fructose |
| Comparator Or Baseline | Unlabeled D-glucose (proton exchange observed at C1) |
| Quantified Difference | Absolute (0% transfer of the C2 deuterium label) |
| Conditions | Isomerization reaction with PAMAM dendrimer catalyst, analyzed by 2H and 13C NMR [1] |
Why This Matters
This unique, non-transferable property of the C2 deuterium label makes D-Glucose-2-d1 an essential tool for distinguishing between alternative isomerization mechanisms, a capability not offered by analogs labeled at other positions (e.g., C1 or C6).
- [1] Guo, Z., et al. (2021). d-Glucose Isomerization with PAMAM Dendrimers as Environmentally Friendly Catalysts. Journal of Agricultural and Food Chemistry. View Source
